N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine
Overview
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine is a derivative of leucine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, which prevents unwanted reactions during the synthesis process. The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group in organic chemistry, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine typically involves the protection of the amino group of leucine with the Fmoc group. This can be achieved through the reaction of leucine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The Fmoc group can be removed using a base like piperidine in DMF.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major product is the deprotected amino acid, which can be further functionalized.
Scientific Research Applications
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the development of new therapeutic agents, particularly in the field of cancer research.
Industry: It is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine involves the protection of the amino group of leucine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine is similar to other Fmoc-protected amino acids, such as:
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a hydroxyl group on the leucine side chain. This hydroxyl group can participate in additional chemical reactions, providing more versatility in peptide synthesis compared to other Fmoc-protected amino acids.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRGLIQVUMAZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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